molecular formula C17H12FN5OS2 B2460498 N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868966-49-8

N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2460498
CAS No.: 868966-49-8
M. Wt: 385.44
InChI Key: OCRCTUMKDWVRFC-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a novel chemical entity designed for advanced pharmaceutical and life sciences research. This compound is of significant interest in medicinal chemistry due to its hybrid structure, incorporating a 1,2,4-triazolo[4,3-b]pyridazine scaffold linked to a thiophene moiety. The 1,2,4-triazole nucleus is a privileged structure in drug discovery, extensively documented for its wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties . The inclusion of the thiophene ring, a bioisostere often used to enhance pharmacokinetic properties and binding affinity, further augments the compound's research potential . The specific sulfanylacetamide linker and the 3-fluorophenyl substitution are strategic modifications that can be explored to fine-tune the molecule's electronic properties, lipophilicity, and interaction with biological targets. This reagent is intended solely for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the scientific literature on triazole and thiophene derivatives to hypothesize and investigate its specific mechanism of action and potential research applications .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5OS2/c18-11-3-1-4-12(9-11)19-15(24)10-26-16-7-6-14-20-21-17(23(14)22-16)13-5-2-8-25-13/h1-9H,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRCTUMKDWVRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the thiophene ring and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of certain bonds or reduction of functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has shown promise in various pharmacological studies:

  • Anti-Cancer Activity : Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
CompoundCell LineIC50 (μM)
47eT47D43.4
47fHCT-1166.2

These findings suggest that modifications in the triazole structure can enhance anti-cancer activity .

  • Anti-inflammatory Properties : The compound's ability to inhibit key enzymes involved in inflammation has been explored through in silico studies. Molecular docking studies indicate potential interactions with targets such as 5-lipoxygenase (5-LOX), which is crucial in inflammatory processes .

Material Science

The compound serves as a building block for synthesizing more complex materials with unique properties. Its reactivity allows for the development of novel polymers and specialty chemicals that may have applications in electronics or nanotechnology.

Biological Studies

The structural features of this compound make it an interesting candidate for studying enzyme interactions and protein binding dynamics. Its ability to modulate biological pathways can lead to insights into disease mechanisms and therapeutic strategies.

Case Study 1: Anti-Cancer Activity Evaluation

In a study assessing the anti-cancer potential of triazole derivatives, this compound was tested against several cancer cell lines. The results demonstrated that structural modifications significantly influenced cytotoxicity profiles.

Case Study 2: In Silico Docking Studies

In silico molecular docking studies provided insights into the binding affinity of the compound with various biological targets. The docking simulations indicated strong binding interactions with critical enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide include:

  • Ethyl 3-(furan-2-yl)propionate
  • Vanillin acetate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a fluorophenyl group, a thiophene ring, and a triazolopyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial fields. This article reviews the biological activity of this compound, focusing on its cytotoxic properties and mechanisms of action based on recent studies.

Chemical Structure

The compound features a combination of a fluorophenyl group, a thiophene moiety, and a triazolopyridazine scaffold linked via a sulfanyl acetamide. This unique structure may contribute to its diverse biological activities.

Cytotoxic Properties

Recent studies have evaluated the cytotoxic effects of various derivatives of thiadiazole and triazole compounds, which are structurally similar to this compound. The following table summarizes key findings regarding the IC50 values against different cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
Compound ASK-MEL-24.27
Compound BMCF-70.28
Compound CA5490.52
Compound DK5627.4
N-(3-fluorophenyl)-2-{...}Various (in silico)TBDCurrent Study

The biological activity of this compound may be attributed to its interaction with cellular targets such as tubulin and various protein kinases. Molecular docking studies have indicated that similar compounds can form significant hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition of cell proliferation and induction of apoptosis.

Case Study: Interaction with Tubulin

A study involving related thiadiazole derivatives demonstrated that these compounds could effectively inhibit tubulin polymerization, which is crucial for cancer cell division. The binding affinity was assessed using molecular docking techniques that revealed critical interactions between the compounds and tubulin's active site.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have shown promise in antimicrobial applications. For instance, triazolopyridazine derivatives have been reported to exhibit activity against various pathogens:

Compound NamePathogenActivity (EC50 or IC50)Reference
Triazolopyridazine MMV665917Cryptosporidium parvum3.8 µM
Compound EHSV-1IC50 = 6.3 µg/100 µl

Q & A

Q. What synthetic routes are reported for synthesizing N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?

The compound’s synthesis likely involves modular assembly of the triazolo[4,3-b]pyridazine core, followed by sulfanylacetamide coupling. Key steps include:

  • Triazolo-pyridazine formation : Cyclization of hydrazine derivatives with pyridazine precursors, as seen in analogous triazolopyridazine syntheses (e.g., via POCl₃-mediated cyclization) .
  • Thiolation : Introduction of the sulfanyl group via nucleophilic substitution or oxidative coupling, as demonstrated in structurally related acetamide derivatives .
  • Acetamide coupling : Amidation using activated esters (e.g., HATU/DMAP) to attach the 3-fluorophenyl moiety .
    Validation : Purity (>95%) is typically confirmed via HPLC, with structural elucidation by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its structural integrity?

  • Spectroscopic methods :
    • NMR : ¹H NMR for aromatic proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm) and ¹³C NMR for carbonyl (C=O, ~170 ppm) and triazole carbons .
    • Mass spectrometry : HRMS to confirm molecular formula (e.g., [M+H]⁺ matching C₁₉H₁₃F N₅O S₂).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to ensure purity .
  • X-ray crystallography : For unambiguous confirmation, as applied to structurally similar triazolopyridazine derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

  • Cancer stem cell (CSC) assays : Test tumorsphere formation inhibition, given the activity of related triazolopyridazines in disrupting Lin-28/let-7 interactions and inducing CSC differentiation .
  • Kinase/bromodomain inhibition : Screen against BRD4 or other epigenetic targets, as triazolopyridazines are known bromodomain inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Core modifications :
    • Replace thiophene with other heterocycles (e.g., furan, pyridine) to modulate electron density and binding affinity .
    • Vary substituents on the triazolopyridazine core (e.g., electron-withdrawing groups at position 3) to enhance target engagement .
  • Acetamide tailoring :
    • Substitute the 3-fluorophenyl group with para-substituted aryl rings (e.g., Cl, OMe) to improve pharmacokinetic properties .
  • Validation : Use molecular docking (e.g., AutoDock Vina) against BRD4 (PDB: 4LYI) or Lin-28 (PDB: 3TS2) to predict binding modes .

Q. How to resolve contradictions in biological activity data across assays?

  • Case example : If the compound shows CSC inhibition but no cytotoxicity, consider:
    • Orthogonal assays : Confirm let-7 miRNA upregulation via qPCR to validate Lin-28 targeting .
    • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out kinase-mediated effects .
  • Dose-response analysis : Ensure assays are conducted at physiologically relevant concentrations (e.g., 0.1–10 µM) .

Q. What strategies validate the compound’s target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding to BRD4 or Lin-28 by measuring protein thermal stability shifts post-treatment .
  • Knockdown/rescue experiments : Use siRNA to silence putative targets (e.g., BRD4) and assess whether compound efficacy is abolished .
  • Bioluminescence resonance energy transfer (BRET) : Monitor real-time disruption of Lin-28/let-7 interactions in live cells .

Methodological Considerations

Q. How to design a flow-chemistry protocol for scalable synthesis?

  • Reactor setup : Use a continuous-flow system with temperature-controlled zones for cyclization and amidation steps, reducing side reactions .
  • Process optimization : Apply Design of Experiments (DoE) to variables (e.g., residence time, reagent stoichiometry) for ≥90% yield .

Q. How to address solubility issues in in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or PEG groups on the acetamide moiety for improved bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.